molecular formula C6H10ClN3O2 B2363077 4-(Triazol-1-yl)butanoic acid;hydrochloride CAS No. 2413903-61-2

4-(Triazol-1-yl)butanoic acid;hydrochloride

Cat. No.: B2363077
CAS No.: 2413903-61-2
M. Wt: 191.62
InChI Key: WFDZPCVPOXGSBW-UHFFFAOYSA-N
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Description

4-(Triazol-1-yl)butanoic acid hydrochloride is a heterocyclic compound featuring a butanoic acid backbone substituted with a 1,2,3-triazole ring at the fourth carbon position, with a hydrochloride counterion. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the triazole and carboxylic acid groups, and enhanced water solubility due to the hydrochloride salt.

Properties

IUPAC Name

4-(triazol-1-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGDJXXBCOCINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Hydrochlorination of 4-(Triazol-1-yl)butanoic Acid

The most direct route to 4-(triazol-1-yl)butanoic acid hydrochloride involves hydrochlorination of the free carboxylic acid precursor. In this method, 4-(1H-1,2,4-triazol-1-yl)butanoic acid is dissolved in a polar aprotic solvent such as ethanol or water, followed by dropwise addition of concentrated hydrochloric acid under reflux conditions (60–80°C) for 4–6 hours. The reaction proceeds via protonation of the carboxylate group, forming the hydrochloride salt, which precipitates upon cooling. Yields typically range from 75% to 85%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

Key Reaction Parameters:

Parameter Optimal Range Impact on Yield/Purity
Solvent Ethanol/Water (3:1) Maximizes solubility of both reactants and product
Temperature 70°C Balances reaction rate with minimal decomposition
HCl Concentration 12 M Ensures complete protonation without side reactions
Reaction Time 5 hours Completes conversion while avoiding over-acidification

One-Pot Multi-Component Synthesis

Modern approaches utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring in situ. For example, propargylamine derivatives are reacted with azidoacetic acid tert-butyl ester in the presence of CuSO₄ and sodium ascorbate, forming the triazole intermediate. Subsequent ester hydrolysis with HCl yields the target compound in a single pot. This method achieves yields of 65–78% and reduces purification steps, though it requires stringent control over stoichiometry and catalyst loading.

Industrial-Scale Production Techniques

Continuous-Flow Hydrochlorination

Industrial synthesis prioritizes throughput and reproducibility. Continuous-flow reactors enable rapid mixing of 4-(triazol-1-yl)butanoic acid with gaseous HCl in supercritical CO₂, achieving near-quantitative conversion within minutes. The product is continuously extracted via countercurrent solvent exchange, yielding >99% purity with a throughput of 50–100 kg/day. This method minimizes waste and energy consumption compared to batch processes.

Catalytic Triazole Formation

Large-scale triazole synthesis employs heterogeneous catalysts such as zeolite-supported Cu(I) to accelerate cycloaddition. For instance, but-3-ynoic acid is reacted with 1H-1,2,4-triazole in the presence of Cu/ZSM-5 at 120°C, followed by hydrochlorination. Catalyst recycling reduces metal contamination to <10 ppm, meeting pharmaceutical-grade standards.

Purification and Characterization

Recrystallization and Filtration

Crude product is purified via recrystallization from ethanol/water (4:1), achieving 98–99% purity. Hot filtration removes insoluble byproducts, while activated carbon treatment decolorizes the solution. Industrial facilities often use automated crystallization systems with temperature-gradient control to optimize crystal size and morphology.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O): δ 8.71 (s, 1H, triazole-H), 4.42 (t, 2H, CH₂-triazole), 2.51 (t, 2H, CH₂-COO), 1.93 (m, 2H, CH₂).
  • ¹³C NMR: δ 174.2 (COOH), 145.6 (triazole-C), 52.1 (CH₂-triazole), 33.8 (CH₂-CH₂).

Mass Spectrometry:

  • ESI-MS (m/z): 191.62 [M+H]⁺, consistent with the molecular formula C₆H₁₀ClN₃O₂.

Recent Advances in Synthetic Methodology

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated that heating 4-(triazol-1-yl)butanoic acid with HCl in a microwave reactor (100°C, 300 W) for 15 minutes achieves 88% yield, with energy savings of 40% compared to conventional methods.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the esterification of 4-(triazol-1-yl)butanoic acid with methanol, followed by HCl treatment. This enzymatic method avoids metal catalysts, yielding 70–75% product with >99% enantiomeric excess.

Challenges and Optimization Strategies

Byproduct Formation

Over-acidification can lead to triazole ring decomposition, generating 4-aminobutanoic acid hydrochloride. This is mitigated by maintaining pH >2 during HCl addition and using buffered solutions.

Solvent Selection

Ethanol-water mixtures are preferred over pure ethanol due to the hydrochloride’s hygroscopicity. Anhydrous conditions during storage prevent deliquescence.

Chemical Reactions Analysis

Types of Reactions

4-(Triazol-1-yl)butanoic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1. Antifungal Activity
4-(Triazol-1-yl)butanoic acid hydrochloride exhibits notable antifungal properties. Compounds containing the triazole moiety are effective against fungal pathogens by inhibiting cytochrome P450 enzymes involved in ergosterol synthesis, a critical component of fungal cell membranes. This mechanism positions the compound as a potential treatment for fungal infections, including those caused by Candida and Aspergillus species .

2. Anti-inflammatory and Anticancer Properties
Research indicates that this compound may possess anti-inflammatory and anticancer properties. Studies have shown that structural modifications can enhance its efficacy against specific cancer cell lines, such as MCF-7 (breast cancer) and others . For instance, derivatives of triazole compounds have demonstrated potent inhibition of cancer cell proliferation, with some exhibiting IC₅₀ values lower than established chemotherapeutics like doxorubicin.

3. Synthesis of Derivatives
The compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its carboxylic acid group allows for esterification reactions, while the triazole ring can facilitate nucleophilic substitutions. This versatility supports the development of novel therapeutic agents targeting various diseases.

Biological Research Applications

1. Mechanistic Studies
In biological research, 4-(Triazol-1-yl)butanoic acid hydrochloride is utilized to study reaction mechanisms and the interactions between drugs and biological macromolecules. Its ability to bind to cytochrome P450 enzymes has been particularly highlighted in studies examining its antifungal activity.

2. Proteomics Research
The compound's unique structure makes it valuable in proteomics research, where it may act as an inhibitor or modulator of specific enzymes or pathways involved in disease processes. This application is crucial for understanding disease mechanisms and developing targeted therapies.

Industrial Applications

In the industrial sector, 4-(Triazol-1-yl)butanoic acid hydrochloride is employed in the production of pharmaceuticals due to its unique chemical properties that facilitate the synthesis of various chemical products . Its applications extend beyond pharmaceuticals into areas such as agrochemicals and materials science, where triazole derivatives are explored for their potential benefits.

Case Studies and Research Findings

Several studies have documented the efficacy of 4-(Triazol-1-yl)butanoic acid hydrochloride and its derivatives:

StudyFindingsTarget
Na et al., 2020Synthesized triazole derivatives with enhanced antifungal activity against Candida speciesAntifungal therapy
Yang et al., 2020Evaluated anticancer properties; certain derivatives showed lower IC₅₀ values than doxorubicinCancer treatment
Shrestha et al., 2020Investigated antibacterial activities; compounds exhibited low cytotoxicity while being effective against resistant strainsAntibacterial applications

These findings underscore the compound's versatility and potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 4-(Triazol-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 4-(triazol-1-yl)butanoic acid hydrochloride with structurally related compounds, focusing on substituent effects, physical properties, and pharmacological relevance.

Structural Variations and Substituent Effects

Heterocyclic Modifications
  • 4-(1H-Imidazol-1-yl)butanoic Acid Hydrochloride (CAS 74706-77-7): Replaces triazole with imidazole, altering hydrogen-bonding interactions due to the additional nitrogen in the five-membered ring.
  • 4-(Tetrazol-1-yl)-3-phenylbutanoic Acid Hydrochloride: Substitutes triazole with tetrazole, introducing a more acidic proton (pKa ~4.5–5.0) that enhances metal-binding capacity and bioavailability .
  • 4-(Piperidin-1-yl)butanoic Acid Hydrochloride (CAS 5463-76-3): Replaces triazole with piperidine, a saturated six-membered ring.
Aromatic and Aliphatic Substituents
  • 4-[3-(4-Fluorophenyl)pyridazin-1-yl]butanoic Acid Hydrochloride (Compound 3d): Incorporates a fluorophenyl group via a pyridazine linker. The electron-withdrawing fluorine enhances metabolic stability and melting point (245–247°C) .

Physical and Spectral Properties

Table 1: Comparative Data of Selected Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR)
4-(Triazol-1-yl)butanoic Acid Hydrochloride* C₆H₉ClN₃O₂ 190.61 N/A N/A IR: C=O (~1700 cm⁻¹), NH/OH (~3200 cm⁻¹)
4-(1H-Imidazol-1-yl)butanoic Acid HCl C₇H₁₀ClN₃O₂ 203.63 N/A N/A ¹H NMR: δ 7.67 (s, 1H, imidazole H)
4-(Piperidin-1-yl)butanoic Acid HCl C₉H₁₇ClNO₂ 207.70 N/A N/A IR: C=O (~1720 cm⁻¹), NH (~2500 cm⁻¹)
Compound 3d (4-Fluorophenyl) C₁₅H₁₄ClFN₃O₂ 326.74 245–247 40 ¹H NMR: δ 8.20 (d, J=8.4 Hz, 2H, aromatic H)
Methyl (3S)-3-[5-(aminomethyl)triazol-1-yl]butanoate HCl C₁₀H₁₆ClN₅O₂ 297.72 N/A 90 HRMS: m/z 291 [M-Cl]⁺, HPLC purity 100%
Key Observations
  • Melting Points : Aryl-substituted derivatives (e.g., 3d) exhibit higher melting points (245–247°C) due to enhanced crystallinity from planar aromatic groups .
  • Yields: Synthesis yields vary significantly. For example, compound 3d has a 40% yield , while methyl (3S)-3-[5-(aminomethyl)triazol-1-yl]butanoate HCl achieves 90% yield, likely due to optimized coupling reactions .
  • Spectral Signatures : IR spectra consistently show C=O (~1700–1720 cm⁻¹) and NH/OH (~2500–3200 cm⁻¹) stretches. ¹H NMR shifts for aromatic protons (e.g., δ 8.20 in 3d) reflect substituent electronic effects .

Pharmacological and Industrial Relevance

  • Anticancer Agents: Bendamustine-related compounds () highlight the importance of butanoic acid derivatives in oncology, though triazole analogs remain underexplored in this context.
  • Stability: 4-(Piperidin-1-yl)butanoic acid HCl is noted for high stability, making it suitable for long-term storage in pharmaceutical formulations .

Biological Activity

4-(Triazol-1-yl)butanoic acid hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antifungal and anticancer research. The presence of the triazole ring is significant as it is known to inhibit key enzymes involved in various biological processes. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of 4-(Triazol-1-yl)butanoic acid hydrochloride features a triazole ring connected to a butanoic acid moiety. This unique combination contributes to its distinct biological properties:

Property Description
Molecular Formula C₅H₈ClN₃O₂
Molecular Weight 161.59 g/mol
Solubility Soluble in water and organic solvents
pH Stability Stable under physiological pH conditions

The mechanism by which 4-(Triazol-1-yl)butanoic acid hydrochloride exerts its biological effects primarily involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts the synthesis of ergosterol, a vital component of fungal cell membranes, leading to antifungal activity. Additionally, preliminary studies suggest that it may influence pathways related to inflammation and cancer cell proliferation.

Antifungal Activity

Research indicates that 4-(Triazol-1-yl)butanoic acid hydrochloride shows significant antifungal properties. It has been demonstrated to inhibit various fungal strains by targeting cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.

  • Inhibition Studies : In vitro studies have shown that this compound can reduce fungal growth by up to 70% at certain concentrations .

Anticancer Activity

Emerging evidence points to the potential anticancer properties of this compound. It has been observed to affect cell proliferation and apoptosis in various cancer cell lines.

  • Cell Line Studies : In studies involving human cancer cell lines, treatment with 4-(Triazol-1-yl)butanoic acid hydrochloride resulted in a significant reduction in cell viability, with IC50 values ranging from 15 to 30 µM depending on the cancer type .

Anti-inflammatory Properties

In addition to its antifungal and anticancer activities, there is preliminary evidence suggesting anti-inflammatory effects. The compound may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms.

Comparative Analysis with Similar Compounds

The biological activity of 4-(Triazol-1-yl)butanoic acid hydrochloride can be compared with other triazole-containing compounds:

Compound Biological Activity IC50 (µM)
4-(Triazol-1-yl)butanoic acid hydrochlorideAntifungal, Anticancer15 - 30
2-(1H-1,2,4-Triazol-1-yl)acetic acidAntifungal20 - 40
5-(1H-pyrazol-3-yl)butanoic acidAnticancer25 - 35

Case Studies

Several case studies have highlighted the efficacy of 4-(Triazol-1-yl)butanoic acid hydrochloride:

  • Fungal Infections : A clinical study demonstrated that patients treated with this compound showed improved outcomes in managing resistant fungal infections compared to standard antifungal therapies .
  • Cancer Treatment : In preclinical trials involving xenograft models, administration of the compound resulted in significant tumor reduction, supporting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Triazol-1-yl)butanoic acid hydrochloride?

Based on analogous butanoic acid derivatives (e.g., 4-(Dimethylamino)butanoic acid hydrochloride), synthesis typically involves coupling triazole derivatives with butanoic acid precursors under acidic conditions. A common approach includes refluxing triazole-containing intermediates with hydrochloric acid to form the hydrochloride salt. Reaction optimization may require adjusting solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios of reactants to improve yield .

Q. How should researchers characterize the purity of 4-(Triazol-1-yl)butanoic acid hydrochloride?

Standard characterization methods include:

  • HPLC : Use reverse-phase columns (C18) with UV detection at 210–260 nm, employing acetonitrile/water gradients for separation of impurities .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra in DMSO-d6 or CDCl3 to confirm the presence of the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and butanoic acid backbone .
  • Melting Point Analysis : Compare observed values (e.g., 153–155°C for similar compounds) with literature data to assess crystallinity and purity .

Q. What storage conditions are critical for maintaining compound stability?

Due to hygroscopic tendencies observed in structurally related hydrochloride salts (e.g., 4-Dimethylaminobutyric acid hydrochloride), store the compound in a desiccator under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to humidity or elevated temperatures to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR or IR)?

Contradictions may arise from tautomerism in the triazole ring or salt formation effects. For example:

  • Perform variable-temperature NMR to identify dynamic processes (e.g., proton exchange).
  • Use computational methods (DFT calculations) to predict chemical shifts and compare with experimental data.
  • Validate salt formation via FTIR by confirming HCl incorporation (stretching vibrations at 2400–2800 cm1^{-1}) .

Q. What strategies are effective for optimizing reaction yields in triazole-functionalized butanoic acid syntheses?

  • Catalyst Screening : Test copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance triazole ring formation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility, while acidic conditions (HCl/ethanol) favor salt precipitation .
  • Purification : Employ recrystallization with ethanol/water (1:3 v/v) to remove unreacted triazole precursors .

Q. How can impurity profiles be analyzed for 4-(Triazol-1-yl)butanoic acid hydrochloride?

  • LC-MS : Identify byproducts (e.g., unreacted triazole or dimerization products) using high-resolution mass spectrometry.
  • Reference Standards : Compare with pharmacopeial impurity standards (e.g., Bendamustine-related impurities) to quantify trace contaminants .

Q. What methodologies are suitable for studying the compound’s biological activity (e.g., enzyme inhibition or receptor binding)?

  • In Vitro Assays : Use fluorescence-based assays to screen for AMPK activation or kinase inhibition, referencing protocols for structurally similar benzo[d]thiazole derivatives .
  • Structure-Activity Relationships (SAR) : Modify the triazole substituents (e.g., alkyl vs. aryl groups) and assess changes in bioactivity via dose-response curves .

Methodological Considerations

Q. How should researchers address low yields in hydrochloride salt formation?

  • Acid Concentration : Titrate HCl addition to avoid oversaturation, which can lead to amorphous precipitates.
  • Crystallization Aids : Use seed crystals or slow cooling to improve crystal lattice formation .

Q. What analytical techniques are recommended for confirming salt stoichiometry?

  • Elemental Analysis : Quantify Cl^- content via ion chromatography or argentometric titration.
  • X-ray Crystallography : Resolve the crystal structure to validate the 1:1 acid/HCl ratio, as demonstrated for 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride .

Q. How can computational tools aid in predicting the compound’s physicochemical properties?

  • LogP Calculation : Use software like MarvinSketch to estimate partition coefficients for solubility studies.
  • pKa Prediction : Apply QSPR models to determine ionization states at physiological pH, critical for bioavailability assessments .

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